Cas no 1732-13-4 (1,2,3,6,7,8-Hexahydropyrene)
1,2,3,6,7,8-Hexahydropyrene Chemical and Physical Properties
Names and Identifiers
-
- Pyrene,1,2,3,6,7,8-hexahydro-
- 1,2,3,6,7,8-Hexahydropyrene
- 1,2,3,6,7,8-Hexahydropyrene Solution
- 1,2,3,6,7,8-Hexahydropyreneneat
- 1,2,3,6,7,8-Hexahydropyrene,98%
- 1,2,3,6,7,8-HEXAHYDROPYRENE 98%
- Pyrene, 1,2,3,6,7,8-hexahydro-
- X8B2RZG0YM
- 1,3,6,7,8-Hexahydropyrene
- MBAIEZXRGAOPKH-UHFFFAOYSA-N
- NSC60599
- 1,2,3,6,7,8-Hexahydro-pyrene
- SBB061703
- 6333AF
- OR28824
- ST50406367
- Pyrene, 1,2,3,6,7,8-hexa
- T71921
- DTXSID60169541
- UNII-X8B2RZG0YM
- NSC-60599
- NSC 60599
- AMY22312
- Q27293684
- sym-Hexahydropyrene
- NS00025680
- MFCD00010584
- EINECS 217-061-6
- FT-0606210
- AKOS015840964
- 1732-13-4
- H0086
- AS-60038
- CS-0110354
- YSZC2868
- 1,2,3,6,7,8-Hexahydropyrene, 97%
- Pyrene, 1,2,3,6,7,8hexahydro (8CI)(9CI)
- Pyrene, 1,2,3,6,7,8-hexahydro-(8CI)
- Pyrene, 1,2,3,6,7,8-hexahydro-(8CI)(9CI)
- Pyrene, 1,2,3,6,7,8hexahydro (8CI)
- DTXCID5092032
- DB-043930
-
- MDL: MFCD00010584
- Inchi: 1S/C16H16/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h7-10H,1-6H2
- InChI Key: MBAIEZXRGAOPKH-UHFFFAOYSA-N
- SMILES: C12=C3C=CC4CCCC(=CC=C1CCC3)C2=4
Computed Properties
- Exact Mass: 208.12500
- Monoisotopic Mass: 208.125200510g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.8
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: Not determined
- Density: 1.0102 (estimate)
- Melting Point: 133.0 to 137.0 deg-C
- Boiling Point: 282.51°C (rough estimate)
- Refractive Index: 1.5000 (estimate)
- PSA: 0.00000
- LogP: 3.81720
- Solubility: Not determined
1,2,3,6,7,8-Hexahydropyrene Security Information
- WGK Germany:3
- Safety Instruction: S22
- Safety Term:S24/25
1,2,3,6,7,8-Hexahydropyrene Customs Data
- HS CODE:2902909090
- Customs Data:
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
1,2,3,6,7,8-Hexahydropyrene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H861635-5g |
1,2,3,6,7,8-Hexahydropyrene |
1732-13-4 | >98.0%(GC) | 5g |
¥2,691.00 | 2022-01-10 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0086-5G |
1,2,3,6,7,8-Hexahydropyrene |
1732-13-4 | >98.0%(GC) | 5g |
¥2490.00 | 2024-04-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H861635-100mg |
1,2,3,6,7,8-Hexahydropyrene |
1732-13-4 | >98.0%(GC) | 100mg |
¥118.00 | 2022-01-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H861635-1g |
1,2,3,6,7,8-Hexahydropyrene |
1732-13-4 | >98.0%(GC) | 1g |
¥792.00 | 2022-01-10 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0086-1G |
1,2,3,6,7,8-Hexahydropyrene |
1732-13-4 | >98.0%(GC) | 1g |
¥620.00 | 2024-04-17 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB29391-1g |
1,2,3,6,7,8-Hexahydropyrene |
1732-13-4 | 97% | 1g |
991.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB29391-5g |
1,2,3,6,7,8-Hexahydropyrene |
1732-13-4 | 97% | 5g |
3370.00 | 2021-06-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H157346-100mg |
1,2,3,6,7,8-Hexahydropyrene |
1732-13-4 | >98.0%(GC) | 100mg |
¥118.00 | 2021-05-21 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H157346-1G |
1,2,3,6,7,8-Hexahydropyrene |
1732-13-4 | 98% | 1g |
¥809.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H157346-5G |
1,2,3,6,7,8-Hexahydropyrene |
1732-13-4 | 98% | 5g |
¥2745.90 | 2023-09-02 |
1,2,3,6,7,8-Hexahydropyrene Suppliers
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Additional information on 1,2,3,6,7,8-Hexahydropyrene
1,2,3,6,7,8-Hexahydropyrene (CAS No. 1732-13-4): A Comprehensive Overview
1,2,3,6,7,8-Hexahydropyrene (CAS No. 1732-13-4) is a unique and intriguing compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a fully saturated derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH) with a four-ring structure. The hexahydro substitution imparts unique chemical and physical properties that distinguish it from its unsaturated counterpart.
The molecular formula of 1,2,3,6,7,8-Hexahydropyrene is C16H18, and its molecular weight is approximately 209.30 g/mol. The compound exhibits a high degree of symmetry and stability due to the saturation of the pyrene core. These properties make it an attractive candidate for various applications in materials science, pharmaceuticals, and chemical synthesis.
In recent years, significant advancements have been made in understanding the chemical behavior and potential applications of 1,2,3,6,7,8-Hexahydropyrene. One of the key areas of research has been its use as a building block in the synthesis of more complex organic molecules. The saturated nature of the compound provides enhanced stability and reduced reactivity compared to unsaturated PAHs, making it suitable for use in environments where high stability is required.
From a materials science perspective, 1,2,3,6,7,8-Hexahydropyrene has shown promise in the development of advanced materials with unique optical and electronic properties. For instance, researchers have explored its potential in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The conjugated structure of the hexahydro derivative allows for efficient charge transport and energy transfer processes.
In the pharmaceutical industry, 1,2,3,6,7,8-Hexahydropyrene has been investigated for its potential therapeutic applications. Studies have shown that certain derivatives of this compound exhibit anti-inflammatory and antioxidant properties. These findings suggest that 1,2,3,6,7,8-Hexahydropyrene could be a valuable starting material for the development of new drugs targeting inflammatory diseases and oxidative stress-related conditions.
The synthesis of 1,2,3,6,7,8-Hexahydropyrene typically involves multi-step processes that include hydrogenation reactions to reduce the unsaturated bonds in pyrene. Recent advancements in catalytic hydrogenation techniques have made these syntheses more efficient and cost-effective. Additionally, green chemistry principles are increasingly being applied to minimize environmental impact during production.
The physical properties of 1,2,3,6,7,8-Hexahydropyrene, such as its melting point (approximately 95°C) and solubility in common organic solvents like dichloromethane and toluene, make it easy to handle and process in laboratory settings. These properties also facilitate its use in various industrial applications.
Safety considerations are an important aspect when working with any chemical compound. While 1,2,3,6,7,8-Hexahydropyrene is generally considered safe under normal handling conditions due to its saturated structure and low reactivity compared to other PAHs like pyrene itself or benzopyrene (a known carcinogen), it is still important to follow standard laboratory safety protocols to ensure a safe working environment.
In conclusion, 1,2,3,6,7,8-Hexahydropyrene (CAS No. 1732-13-4) is a versatile compound with a wide range of potential applications in materials science and pharmaceuticals. Its unique chemical structure and properties make it an attractive candidate for further research and development. As new studies continue to uncover its full potential, 1,2,3,6,7,8-Hexahydropyrene is poised to play an increasingly important role in advancing various scientific fields.
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